Betulinan A

説明

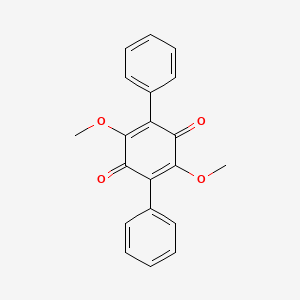

Betulinan A is a fungal-derived benzoquinone compound first isolated from Lenzites betulina (a basidiomycete fungus) by Lee et al. in 1996 . Its molecular formula, C₂₀H₁₆O₄, was confirmed via high-resolution electrospray ionization mass spectrometry (HRESIMS), and its structure includes a para-substituted benzoquinone core with additional hydroxyl and methyl groups . Betulinan A has garnered attention for its phosphodiesterase-4B (PDE4B) inhibitory activity (IC₅₀ = 44 µM), a target implicated in inflammatory and neurological disorders such as Alzheimer’s disease . While its cytotoxic and antimicrobial properties are less pronounced compared to analogs like Betulinan C, it remains a key reference compound in natural product research .

特性

IUPAC Name |

2,5-dimethoxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-23-19-15(13-9-5-3-6-10-13)18(22)20(24-2)16(17(19)21)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOWAYMMZVELOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C(=C(C1=O)C2=CC=CC=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204020 | |

| Record name | Betulinan A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55458-24-7 | |

| Record name | Betulinan A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055458247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betulinan A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Betulinan C (C₁₉H₁₃O₃)

Structural Features :

Pharmacological Activities :

PDE4B Inhibition :

- Exhibits 17 µM IC₅₀ , significantly stronger than Betulinan A (44 µM) .

- Molecular docking studies suggest interactions with Gln443 and Phe446 residues in PDE4B, enhancing binding affinity .

Cytotoxicity :

- Moderate activity against MCF-7 (breast cancer) , NCI-H460 (lung cancer) , and SF-268 (astrocytoma) cell lines, with IC₅₀ values ranging from 10–40 µg/mL .

Antimicrobial Activity :

Key Difference : Betulinan C’s smaller molecular size and para-carbonyl orientation enhance both PDE4B inhibition and cellular uptake compared to Betulinan A .

BTH-II0204-207:A

Structural Features :

Pharmacological Activities :

PDE4B Inhibition :

Terphenyl Derivatives

Pharmacological Activities :

Cytotoxicity :

Antimicrobial Activity: Active against S. aureus and Pseudomonas aeruginosa (MIC = 25–50 µg/mL) .

Key Difference: Terphenyls lack the benzoquinone moiety, reducing PDE4B affinity but retaining broad-spectrum antimicrobial activity .

Betulinic Acid Derivatives (Triterpenoids)

Structural Features :

- Pentacyclic triterpenoid skeleton with modifications such as phosphonate groups .

Pharmacological Activities :

Anticancer Activity: Betulinic acid derivatives show nanomolar IC₅₀ values against melanoma and leukemia cells, surpassing Betulinan A’s cytotoxicity .

Enzyme Inhibition :

- Modified derivatives (e.g., phosphonates) inhibit HIV-1 protease and topoisomerases but lack PDE4B specificity .

Key Difference: Unlike Betulinan A’s planar benzoquinone structure, triterpenoids’ 3D conformation enables diverse target interactions .

Data Table: Comparative Profiles of Betulinan A and Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。